N'-ethylidene-2-phenoxyacetohydrazide
Description
N'-ethylidene-2-phenoxyacetohydrazide (IUPAC name: (E)-N′-[1-(2-hydroxyphenyl)ethylidene]-2-phenoxyacetohydrazide) is a hydrazide derivative synthesized via the condensation of 2-phenoxyacetohydrazide with 2-hydroxyacetophenone under acidic conditions . Its structure features a phenoxy group attached to the acetohydrazide backbone and an ethylidene substituent derived from the aldehyde component. The compound crystallizes in a hydrogen-bonded network, forming intramolecular O–H⋯N and intermolecular N–H⋯O interactions, which stabilize its conformation .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21g/mol |
IUPAC Name |
N-[(Z)-ethylideneamino]-2-phenoxyacetamide |
InChI |
InChI=1S/C10H12N2O2/c1-2-11-12-10(13)8-14-9-6-4-3-5-7-9/h2-7H,8H2,1H3,(H,12,13)/b11-2- |
InChI Key |
JWJBLESBTIXRDP-FUQNDXKWSA-N |
SMILES |
CC=NNC(=O)COC1=CC=CC=C1 |
Isomeric SMILES |
C/C=N\NC(=O)COC1=CC=CC=C1 |
Canonical SMILES |
CC=NNC(=O)COC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features
The structural diversity of acetohydrazides arises from variations in the hydrazide backbone and the substituents on the arylidene moiety. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Compounds with electron-withdrawing groups (e.g., 9e, 12) exhibit higher polarity and reactivity compared to those with electron-donating groups (e.g., 9f, 15) .
- Hydrogen Bonding : Hydroxyl substituents (e.g., 2-hydroxyphenyl in and ) facilitate intramolecular H-bonding, enhancing stability .
Physicochemical Properties
Trends :
- Melting Points: Electron-withdrawing groups (e.g., cyano in 12) correlate with higher melting points due to increased crystallinity .
- Solubility : Methoxy-substituted derivatives (e.g., 9f) show improved solubility in polar solvents compared to fluorinated analogs .
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